L-4-Hydroxyphenyl-3,5-d2-alanine
Overview
Description
L-4-Hydroxyphenyl-3,5-d2-alanine (L-4-HPA) is a synthetic amino acid that has been used for a variety of scientific research applications. It is a derivative of the naturally occurring amino acid alanine, and has been found to be a useful tool for studying the structure and function of proteins and other biological molecules. L-4-HPA is also used as a substrate for enzyme-catalyzed reactions, and has been used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Biocatalytic Derivatization of L-Tyrosine
Specific Scientific Field
Applied Microbiology and Biotechnology
Summary of the Application
L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
Methods of Application or Experimental Procedures
Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .
Results or Outcomes
The review summarizes typical L-tyrosine derivatizations catalyzed by enzymatic biocatalysts, as well as the strategies and challenges associated with their production processes .
Mitigating Stress and Enhancing Performance in Healthy Adult Humans
Specific Scientific Field
Military Medicine
Summary of the Application
Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress .
Methods of Application or Experimental Procedures
The study aimed to determine whether supplemental tyrosine mitigates stress-induced decrements in cognitive and/or physical performance in healthy individuals using Samueli Institute’s Rapid Evidence Assessment of the Literature methodology .
Results or Outcomes
On the basis of the available evidence, no recommendation could be made for the effect of tyrosine on physical performance under stressful physical conditions. However, a weak recommendation in favor of tyrosine was made for cognitive stress as all studies showed a positive effect .
Parkinson’s Disease Treatment
Specific Scientific Field
Neurology and Pharmacology
Summary of the Application
There is increasing evidence that endogenous dopamine (DA), which can be synthesized from L-Tyrosine, can be a pathological factor in neurodegeneration in Parkinson’s disease (PD). This suggests that L-Tyrosine could potentially be used in the treatment of PD .
Methods of Application or Experimental Procedures
The research is still ongoing, and the exact methods of application are not yet fully established .
Synthesis of High-Value Chemicals
Specific Scientific Field
Biochemistry and Industrial Chemistry
Summary of the Application
L-Tyrosine can be used to synthesize a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols. These chemicals are commonly applied in the feed, pharmaceutical, and fine chemical industries .
Methods of Application or Experimental Procedures
Two main strategies have been developed for L-Tyrosine derivatization: chemical synthesis and biosynthesis. Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .
Results or Outcomes
The review summarizes recent advances in enzyme-catalyzed L-Tyrosine derivatization and highlights relevant strategies involved in L-Tyrosine derivatives biosynthesis .
Precursor for the Synthesis of Neurotransmitters
Specific Scientific Field
Neuroscience and Biochemistry
Summary of the Application
L-Tyrosine is an amino acid that is used as a precursor for the synthesis of the catecholamines dopamine (DA) and norepinephrine (NE). DA and NE are depleted under stressful conditions, which can compromise cognitive function .
Methods of Application or Experimental Procedures
Synthesis of Organoboron Compounds
Specific Scientific Field
Organic Chemistry and Industrial Chemistry
Summary of the Application
Organoboron compounds are attracting immense research interest due to their wide range of applications. Particularly, low-coordinate organoboron complexes are receiving more attention due to their improbable optical and nonlinear optical properties, which makes them better candidates for medical applications .
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-ZQCIBQAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473726 | |
Record name | L-4-Hydroxyphenyl-3,5-d2-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-4-Hydroxyphenyl-3,5-d2-alanine | |
CAS RN |
30811-19-9 | |
Record name | L-4-Hydroxyphenyl-3,5-d2-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30811-19-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.